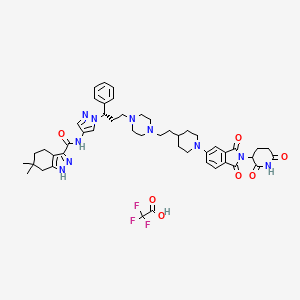

ITK degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H57F3N10O7 |

|---|---|

Molecular Weight |

943.0 g/mol |

IUPAC Name |

N-[1-[(1S)-3-[4-[2-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]ethyl]piperazin-1-yl]-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H56N10O5.C2HF3O2/c1-46(2)17-12-35-37(27-46)50-51-41(35)43(59)48-32-28-47-55(29-32)38(31-6-4-3-5-7-31)16-19-53-24-22-52(23-25-53)18-13-30-14-20-54(21-15-30)33-8-9-34-36(26-33)45(61)56(44(34)60)39-10-11-40(57)49-42(39)58;3-2(4,5)1(6)7/h3-9,26,28-30,38-39H,10-25,27H2,1-2H3,(H,48,59)(H,50,51)(H,49,57,58);(H,6,7)/t38-,39?;/m0./s1 |

InChI Key |

VBIRDDQMZVGWLL-CYUXUBSPSA-N |

Isomeric SMILES |

CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)[C@@H](CCN4CCN(CC4)CCC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=CC=C9)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)C(CCN4CCN(CC4)CCC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=CC=C9)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of ITK degrader 1?

An In-depth Guide to the Mechanism of Action of ITK Degrader 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, predominantly expressed in T-cells, natural killer cells, and mast cells.[1][2] It is a critical component of the T-cell receptor (TCR) signaling cascade, playing an essential role in T-cell activation, proliferation, and differentiation.[3][4][5] Dysregulation of ITK signaling is implicated in autoimmune diseases and T-cell malignancies, making it a compelling therapeutic target. While kinase inhibitors can block the catalytic function of ITK, they may not affect its scaffolding functions.

An alternative and powerful strategy is targeted protein degradation. This compound (also identified as compound 28 in associated research) is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). This guide provides a detailed examination of the mechanism of action of this compound, summarizing its efficacy with quantitative data, outlining key experimental protocols, and visualizing its functional and logical pathways.

Core Mechanism: PROTAC-Mediated Degradation

This compound functions by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate the ITK protein. This is achieved through its unique structure, which consists of three key components:

-

A high-affinity ligand that specifically binds to the target protein, ITK.

-

An E3 ubiquitin ligase ligand (a thalidomide derivative) that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.

-

A chemical linker that connects the two ligands.

The degrader acts as a molecular bridge, inducing the formation of a ternary complex between ITK and the CRBN E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the ITK protein. The polyubiquitinated ITK is then recognized and degraded by the 26S proteasome, resulting in the selective removal of the ITK protein from the cell. Because the degrader molecule itself is not consumed in this process, it can act catalytically to induce the degradation of multiple ITK protein copies.

Impact on T-Cell Receptor (TCR) Signaling

ITK is a central node in the TCR signaling pathway. Following the engagement of the TCR with a peptide-MHC complex, a signaling cascade is initiated, leading to the recruitment and activation of ITK within a complex involving the adaptors LAT and SLP-76. Activated ITK then phosphorylates and activates Phospholipase Cγ1 (PLCγ1). This activation generates the second messengers diacylglycerol (DAG) and inositol triphosphate (IP3), which in turn trigger downstream pathways, including the activation of transcription factors like NF-κB and NFAT. These events culminate in T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).

By inducing the degradation of the ITK protein, this compound effectively removes this critical signaling amplifier. This disruption of the TCR cascade prevents the activation of PLCγ1 and subsequent downstream pathways. A primary consequence is the potent suppression of T-cell activation and the inhibition of IL-2 secretion.

Quantitative Efficacy Data

The potency of this compound has been characterized in both cellular and animal models. The data highlights its high efficiency in degrading ITK and inhibiting its downstream functions.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Description | Source |

|---|---|---|---|---|

| EC50 | 35.2 nM | Jurkat | Half-maximal effective concentration for the suppression of IL-2 secretion following anti-CD3 antibody stimulation. |

| Degradation | Dose-dependent | Jurkat | Decreases ITK protein levels in a dose-dependent manner (tested from 0.001 to 3 µM over 12 hours). | |

Table 2: In Vivo Activity of this compound

| Parameter | Value | Animal Model | Dosing & Time | Description | Source |

|---|---|---|---|---|---|

| DC50 | 3.6 nM | Mice | Not applicable | Half-maximal degradation concentration observed in vivo. | |

| ITK Degradation | Significant | Balb/c Mice | 20 mg/kg (single IP dose) | Elicits efficient, rapid, and prolonged ITK degradation in peripheral blood and spleen, starting at 2 hours and lasting for at least 16 hours. |

| IL-2 Suppression | >70% Reduction | Balb/c Mice | 25 mg/kg (single IP dose) | Significantly suppressed the production of IL-2 six hours after treatment in an anti-CD3 monoclonal antibody-induced mouse model. | |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ITK degraders.

Protocol 1: Determination of Cellular ITK Degradation (DC50)

This protocol outlines the use of Western blotting to quantify the dose-dependent degradation of ITK in a cellular context.

-

Cell Culture and Seeding:

-

Culture Jurkat cells (or other suitable T-cell lines) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.

-

Seed cells into multi-well plates at a density that ensures they remain in the logarithmic growth phase throughout the experiment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to create a range of final concentrations (e.g., 0.1 nM to 3000 nM). Include a DMSO-only vehicle control.

-

Add the diluted compounds to the cells and incubate for a specified duration (e.g., 12 or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize all samples to the same total protein concentration and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for ITK overnight at 4°C.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for ITK and the loading control using densitometry software.

-

Normalize the ITK signal to the corresponding loading control signal for each lane.

-

Calculate the percentage of ITK protein remaining for each concentration relative to the vehicle control (set to 100%).

-

Plot the percentage of remaining ITK against the log of the degrader concentration and fit the data to a four-parameter variable slope equation to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

-

Protocol 2: Functional Assessment of IL-2 Secretion Inhibition (EC50)

This protocol uses an ELISA to measure the functional consequence of ITK degradation on T-cell activation.

-

Cell Culture and Treatment:

-

Culture Jurkat cells as described above.

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound (and a vehicle control) for a set period (e.g., 4-6 hours) to allow for protein degradation.

-

-

T-Cell Stimulation:

-

Stimulate the T-cells by adding a TCR agonist, such as a soluble anti-CD3 monoclonal antibody, to each well.

-

Incubate the cells for an additional 18-24 hours to allow for cytokine production and secretion.

-

-

Sample Collection:

-

Centrifuge the 96-well plate to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted IL-2.

-

-

ELISA for IL-2 Quantification:

-

Use a commercial human IL-2 ELISA kit and follow the manufacturer's instructions.

-

Briefly, coat an ELISA plate with a capture antibody for IL-2.

-

Add the collected supernatants and a standard curve of recombinant IL-2 to the plate.

-

Add a detection antibody, followed by a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-2 standards.

-

Use the standard curve to calculate the concentration of IL-2 in each experimental sample.

-

Calculate the percentage of IL-2 inhibition for each concentration relative to the stimulated vehicle control.

-

Plot the percentage of inhibition against the log of the degrader concentration and fit the curve to determine the EC50 value.

-

Conclusion

This compound is a potent and highly selective PROTAC that effectively eliminates the ITK protein by co-opting the cellular ubiquitin-proteasome machinery. Its mechanism of action translates to the robust disruption of the TCR signaling pathway, leading to the suppression of T-cell activation and cytokine release. The quantitative data underscores its high efficiency both in vitro and in vivo. As a tool compound, this compound is invaluable for exploring the biological consequences of ITK loss. Furthermore, its efficacy highlights the therapeutic potential of targeted protein degradation for treating T-cell-mediated diseases, including certain lymphomas and autoimmune disorders.

References

- 1. Tec family kinases: Itk signaling and the development of NKT αβ and γδ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas. | Broad Institute [broadinstitute.org]

The Dawn of a New Era in T-Cell Modulation: A Technical Guide to the Discovery and Development of Selective ITK Degraders

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention in T-cell mediated diseases is undergoing a significant transformation. Beyond traditional kinase inhibition, the targeted degradation of key signaling proteins offers a novel and potent strategy. This technical guide delves into the core principles, methodologies, and key findings in the burgeoning field of selective Interleukin-2-inducible T-cell kinase (ITK) degraders. By harnessing the cell's own protein disposal machinery, these innovative molecules provide a powerful tool to dismantle the ITK signaling axis, offering potential therapeutic avenues for a range of autoimmune diseases and T-cell malignancies.

The Rationale for ITK Degradation

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical downstream mediator of T-cell receptor (TCR) signaling.[1][2] Its central role in T-cell activation, differentiation, and cytokine production makes it an attractive therapeutic target.[3] While small molecule inhibitors of ITK have been developed, they primarily block the kinase activity, leaving the protein scaffold intact, which may allow for non-catalytic functions to persist.[4][5]

Targeted protein degradation, utilizing technologies such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, offers a distinct advantage by inducing the complete removal of the ITK protein. This approach not only abrogates the kinase-dependent signaling but also eliminates any scaffolding functions of ITK, potentially leading to a more profound and durable therapeutic effect.

Key Players: Selective ITK Degraders

The development of selective ITK degraders has seen the emergence of several promising compounds. These molecules typically consist of a ligand that binds to ITK, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This ternary complex formation leads to the ubiquitination of ITK and its subsequent degradation by the proteasome.

Here, we summarize the key quantitative data for some of the most well-characterized selective ITK degraders:

| Degrader | Target Ligand (Inhibitor) | E3 Ligase Ligand | DC50 | EC50 (IL-2 Inhibition) | Cell Line | Key Findings | Reference |

| Compound 23 | Based on a novel ITK inhibitor | Cereblon | Potent | Potent | Jurkat | Highly selective ITK degrader. | |

| Compound 28 (ITK degrader 1) | ITK ligand 1 (HY-168387) | Thalidomide 5-fluoride (HY-W087383) | 3.6 nM (in vivo, mice) | 35.2 nM | Jurkat | Potent, selective, and orally active with in vivo efficacy. Induces rapid and prolonged ITK degradation. | |

| BSJ-05-037 | BMS-509744 | Pomalidomide | 17.6 - 41.8 nM | - | DERL-2, Hut78 | Potent and selective; overcomes resistance to ITK inhibitors and enhances sensitivity to chemotherapy in T-cell lymphoma models. | |

| ITK degrader 2 (Compound 30) | PROTAC-based | - | <10 nM | - | - | Orally active. |

Visualizing the Strategy: Signaling Pathways and Experimental Workflows

To provide a clear understanding of the underlying biology and the drug development process, we present a series of diagrams generated using the DOT language.

Caption: The ITK Signaling Pathway in T-Cells.

Caption: General Mechanism of Action for an ITK PROTAC.

Caption: A Typical Workflow for the Development of ITK Degraders.

Core Methodologies: Experimental Protocols

The successful development of selective ITK degraders relies on a suite of robust experimental protocols. Below are detailed methodologies for key experiments cited in the discovery of these molecules.

ITK Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent degradation of ITK protein in cells treated with a degrader.

Protocol:

-

Cell Culture and Treatment:

-

Culture Jurkat T-cells (or other relevant T-cell lines) in complete RPMI medium at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Prepare serial dilutions of the ITK degrader in culture medium.

-

Treat the cells with varying concentrations of the degrader (e.g., 0.001-3 µM) for a specified time (e.g., 12-16 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ITK (e.g., at a 1:5000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence imager.

-

Quantify the band intensities using densitometry software. Normalize ITK band intensity to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of ITK degradation relative to the vehicle control and determine the DC50 value (the concentration at which 50% of the protein is degraded).

-

Global Proteomic Profiling for Selectivity

Objective: To assess the selectivity of an ITK degrader by quantifying changes in the abundance of thousands of proteins across the proteome.

Protocol:

-

Sample Preparation:

-

Treat cells (e.g., MOLT4) with the ITK degrader (e.g., 100 nM BSJ-05-037 for 5 hours) or vehicle control in biological replicates.

-

Harvest and lyse the cells as described in the Western Blot protocol.

-

-

Protein Digestion and TMT Labeling:

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Label the resulting peptides with tandem mass tags (TMT) to enable multiplexed analysis.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the TMT-labeled peptides by liquid chromatography.

-

Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using software such as Proteome Discoverer.

-

Search the MS/MS spectra against a human protein database to identify and quantify proteins.

-

Normalize the protein abundance data.

-

Identify proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control. A highly selective degrader will primarily reduce the levels of ITK.

-

IL-2 Secretion Assay

Objective: To measure the functional consequence of ITK degradation on T-cell activation by quantifying the secretion of IL-2.

Protocol:

-

Cell Culture and Treatment:

-

Culture Jurkat T-cells as described previously.

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of the ITK degrader for a specified time (e.g., 2 hours).

-

-

T-Cell Stimulation:

-

Stimulate the T-cells to secrete IL-2 by adding a stimulation cocktail, such as anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin.

-

Incubate the cells for a defined period (e.g., 6-24 hours) to allow for IL-2 secretion.

-

-

ELISA for IL-2 Quantification:

-

Collect the cell culture supernatant.

-

Perform a human IL-2 ELISA according to the manufacturer's instructions.

-

Briefly, coat an ELISA plate with an IL-2 capture antibody.

-

Add the collected supernatants and IL-2 standards to the plate.

-

Add a detection antibody, followed by an enzyme conjugate (e.g., streptavidin-HRP).

-

Add a substrate and stop the reaction.

-

Measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the IL-2 standards.

-

Calculate the concentration of IL-2 in each sample from the standard curve.

-

Determine the EC50 value (the concentration of the degrader that causes 50% inhibition of IL-2 secretion).

-

In Vivo ITK Degradation and Efficacy Studies

Objective: To evaluate the in vivo pharmacokinetics, pharmacodynamics (ITK degradation), and therapeutic efficacy of an ITK degrader in a mouse model.

Protocol:

-

Animal Model:

-

Use appropriate mouse strains (e.g., Balb/c or immunodeficient NSG mice for xenograft models).

-

For efficacy studies in T-cell lymphoma, establish subcutaneous xenografts of human T-cell lymphoma cell lines (e.g., Hut78 or H9).

-

-

Dosing and Sample Collection:

-

Administer the ITK degrader to the mice via an appropriate route (e.g., intraperitoneal injection).

-

For pharmacokinetic studies, collect blood samples at various time points after dosing to measure plasma concentrations of the degrader.

-

For pharmacodynamic studies, collect tissues of interest (e.g., spleen, tumor) at different time points to assess ITK protein levels by Western blot.

-

-

Efficacy Study:

-

Once tumors reach a certain size, randomize the mice into treatment groups (vehicle control, ITK degrader, and potentially a combination therapy group).

-

Administer the treatments according to a defined schedule.

-

Monitor tumor growth by measuring tumor volume regularly.

-

Monitor the overall health of the mice, including body weight.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot for ITK and downstream signaling proteins, immunohistochemistry).

-

-

Data Analysis:

-

Analyze pharmacokinetic parameters (e.g., Cmax, Tmax, half-life).

-

Quantify ITK degradation in tissues over time.

-

Compare tumor growth between the different treatment groups to assess therapeutic efficacy.

-

Conclusion and Future Directions

The discovery and development of selective ITK degraders represent a paradigm shift in targeting T-cell signaling. These molecules have demonstrated potent and selective degradation of ITK, leading to profound functional consequences in both in vitro and in vivo models. The technical guide provided here offers a comprehensive overview of the core principles, key molecules, and essential experimental protocols that are driving this exciting field forward.

Future research will likely focus on the development of orally bioavailable ITK degraders with improved pharmacokinetic properties, the exploration of novel E3 ligase recruiters to expand the degrader toolbox, and the investigation of ITK degraders in a wider range of T-cell mediated diseases. As our understanding of the intricacies of targeted protein degradation deepens, the potential for selective ITK degraders to become transformative therapies for patients with autoimmune disorders and T-cell cancers continues to grow.

References

An In-Depth Technical Guide to the ITK Protein Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. Predominantly expressed in T-cells and Natural Killer (NK) cells, ITK is a critical downstream component of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1). This activation is pivotal for calcium mobilization, activation of transcription factors like NFAT and NF-κB, and ultimately, T-cell proliferation, differentiation, and cytokine production. Given its central role in T-cell function, aberrant ITK signaling is implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.

One emerging therapeutic strategy is the targeted degradation of ITK, which offers several advantages over traditional enzymatic inhibition, including the potential for more sustained pathway inhibition and the ability to overcome resistance mechanisms. This technical guide provides a comprehensive overview of the known pathways of ITK protein degradation, with a focus on both targeted and endogenous mechanisms. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways.

I. Targeted Degradation of ITK via Proteolysis-Targeting Chimeras (PROTACs)

The most well-characterized mechanism of ITK degradation involves the use of heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs). These molecules are designed to simultaneously bind to the target protein (ITK) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target.

The BSJ-05-037 Degrader: A Case Study

A significant advancement in the targeted degradation of ITK is the development of the PROTAC BSJ-05-037. This molecule is composed of a ligand that binds to ITK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).

Mechanism of Action:

-

Ternary Complex Formation: BSJ-05-037 facilitates the formation of a ternary complex between ITK and the CRL4^CRBN^ E3 ligase.

-

Ubiquitination: Within this proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of ITK, leading to its polyubiquitination.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the ITK protein.

This targeted degradation has been shown to be potent and highly selective for ITK, leading to the suppression of downstream TCR signaling, including the downregulation of the transcription factor GATA-3.[1]

II. Endogenous ITK Degradation Pathway

While targeted degradation strategies are well-documented, the endogenous pathway for ITK turnover under normal physiological conditions is less clearly defined. It is understood that protein homeostasis is maintained by a balance between protein synthesis and degradation, primarily through the ubiquitin-proteasome system. However, the specific E3 ubiquitin ligases that recognize and target ITK for basal turnover have not been definitively identified in the current literature.

Research on other T-cell signaling proteins suggests the involvement of E3 ligases such as Cbl-b and members of the Nedd4 family in regulating T-cell activation and tolerance.[2] While these ligases are known to ubiquitinate various components of the TCR signaling cascade, a direct, established role in the routine degradation of ITK has yet to be conclusively demonstrated.

Impact of Mutations on ITK Stability

Studies on ITK mutations have provided insights into its stability. Certain loss-of-function mutations have been shown to significantly decrease the half-life of the ITK protein, suggesting that the native conformation is important for its stability.[3]

III. Quantitative Data on ITK Degradation

The following tables summarize the available quantitative data on ITK protein degradation and stability.

| Parameter | Cell Line | Value | Method | Reference |

| Wild-Type ITK (HA-tagged) | HEK 293 | 107 minutes | Pulse-Chase Analysis | [3] |

| ITK R335W Mutant | HEK 293 | 80.5 minutes | Pulse-Chase Analysis | [3] |

| ITK Y588X Mutant | HEK 293 | 63 minutes | Pulse-Chase Analysis | |

| ITK R29H Mutant | HEK 293 | 65 minutes | Pulse-Chase Analysis | |

| ITK D500T,F501L,M503X Mutant | HEK 293 | 33 minutes | Pulse-Chase Analysis |

| Compound | Cell Line | IC₅₀ for Degradation | Treatment Time | Reference |

| BSJ-05-037 | DERL-2 | 17.6 nM | 16 hours | |

| BSJ-05-037 | Hut78 | 41.8 nM | 16 hours |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to study ITK protein degradation.

A. Pulse-Chase Analysis for Determining Protein Half-Life

This method is used to measure the turnover rate of a protein by radioactively labeling a pool of newly synthesized proteins and then tracking their degradation over time.

1. Cell Culture and Labeling (Pulse):

-

Culture HEK 293 cells stably expressing HA-tagged ITK constructs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Starve the cells in methionine/cysteine-free DMEM for 1 hour to deplete endogenous amino acid pools.

-

Add ³⁵S-labeled methionine/cysteine to the medium at a concentration of 100-200 µCi/mL and incubate for 20-30 minutes. This "pulse" step radioactively labels newly synthesized proteins.

2. Chase:

-

Remove the radioactive medium and wash the cells twice with complete DMEM.

-

Add complete DMEM containing an excess of unlabeled methionine and cysteine. This "chase" prevents further incorporation of the radiolabel.

-

Collect cell samples at various time points (e.g., 0, 30, 60, 120, 240 minutes) during the chase period.

3. Immunoprecipitation:

-

Lyse the collected cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with an anti-HA antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

4. SDS-PAGE and Autoradiography:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled ITK bands.

5. Quantification:

-

Quantify the band intensities at each time point using densitometry software.

-

Normalize the intensity at each time point to the intensity at time zero (or the earliest time point).

-

Plot the normalized intensity versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t₁/₂).

B. PROTAC-Induced Degradation Assay via Western Blot

This protocol is used to assess the efficacy and dose-dependency of a PROTAC in degrading the target protein.

1. Cell Treatment:

-

Seed T-cell lymphoma cell lines (e.g., DERL-2, Hut78) in appropriate culture medium.

-

Treat the cells with varying concentrations of the ITK-targeting PROTAC (e.g., BSJ-05-037) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).

2. Cell Lysis:

-

Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysates by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.

4. Western Blotting:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ITK overnight at 4°C.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal loading across lanes.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

-

Quantify the band intensities for ITK and the loading control using densitometry software.

-

Normalize the ITK band intensity to the corresponding loading control intensity for each sample.

-

Calculate the percentage of ITK degradation relative to the vehicle-treated control.

-

Plot the percentage of remaining ITK against the PROTAC concentration to determine the IC₅₀ for degradation.

V. ITK Signaling and Degradation Crosstalk

The degradation of ITK has profound effects on its downstream signaling pathways. By removing the ITK protein, both its kinase-dependent and potential scaffolding functions are abrogated.

VI. Future Directions and Unanswered Questions

While significant progress has been made in understanding the targeted degradation of ITK, several key questions regarding its endogenous regulation remain:

-

Identification of Endogenous E3 Ligases: What are the specific E3 ubiquitin ligases responsible for the basal turnover of ITK in T-cells?

-

Regulation of ITK Stability: How is the stability of ITK regulated in response to physiological stimuli such as T-cell activation, differentiation, and anergy?

-

Turnover in Primary T-cells: What is the half-life of endogenous ITK in primary human T-cells, and how does this vary in different T-cell subsets and disease states?

-

Crosstalk with Other Post-Translational Modifications: How do other post-translational modifications, such as phosphorylation, influence the ubiquitination and degradation of ITK?

Answering these questions will provide a more complete picture of ITK biology and may reveal novel therapeutic opportunities for modulating its function in disease. Proteomic approaches, including large-scale screens for E3 ligase substrates and quantitative analysis of protein turnover, will be invaluable in these future investigations.

Conclusion

The degradation of ITK, particularly through targeted approaches like PROTACs, represents a promising therapeutic strategy for a range of immune-related disorders. This guide has provided a detailed overview of the current understanding of ITK degradation pathways, including quantitative data and experimental protocols. While the targeted degradation of ITK is well-characterized, further research is needed to fully elucidate the endogenous mechanisms that control its stability and turnover. A deeper understanding of these processes will be critical for the development of the next generation of therapies targeting ITK.

References

An In-Depth Technical Guide to the Biological Function of Interleukin-2-inducible T-cell Kinase (ITK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. Predominantly expressed in T cells, Natural Killer (NK) cells, and mast cells, ITK is a critical mediator of T-cell receptor (TCR) signaling. Its central role in T-cell activation, differentiation, and cytokine production has positioned it as a key therapeutic target for a range of immunological disorders, including autoimmune diseases, allergic conditions, and T-cell malignancies. This guide provides a comprehensive overview of the biological function of ITK, detailed experimental protocols for its study, and quantitative data on its inhibition.

Core Biological Function and Signaling Pathway

ITK is an essential component of the TCR signaling cascade, acting downstream of Lck and ZAP-70. Upon TCR engagement with an antigen-presenting cell (APC), a series of phosphorylation events leads to the recruitment and activation of ITK at the plasma membrane.

ITK Signaling Cascade:

-

TCR Activation: The T-cell receptor (TCR) complex recognizes a specific antigen presented by the Major Histocompatibility Complex (MHC) on an APC. This interaction triggers the activation of the Src family kinase, Lck.

-

ZAP-70 Recruitment and Activation: Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR, creating docking sites for another tyrosine kinase, ZAP-70. Lck then phosphorylates and activates ZAP-70.

-

LAT and SLP-76 Phosphorylation: Activated ZAP-70 phosphorylates key adaptor proteins, including the Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).

-

ITK Recruitment and Activation: Phosphorylated LAT and SLP-76 form a scaffold for the recruitment of other signaling molecules, including ITK. ITK is recruited to the plasma membrane via its Pleckstrin Homology (PH) domain, which binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) generated by PI3K. Lck then phosphorylates ITK on a key tyrosine residue (Y511 in humans), leading to its full activation.

-

PLCγ1 Phosphorylation and Downstream Signaling: Activated ITK phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Flux and Transcription Factor Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. This sustained increase in intracellular calcium activates the transcription factor Nuclear Factor of Activated T-cells (NFAT). DAG activates Protein Kinase C theta (PKCθ), which in turn activates the NF-κB and AP-1 transcription factor pathways.

-

Gene Expression: The activation of NFAT, NF-κB, and AP-1 leads to the transcription of genes essential for T-cell activation, proliferation, and differentiation, including the gene for Interleukin-2 (IL-2).

Role in T-Cell Differentiation and Disease

ITK signaling strength plays a crucial role in directing T helper (Th) cell differentiation. It is particularly important for the development of Th2, Th9, and Th17 cells, which are involved in allergic responses and inflammation.[1] ITK deficiency in mice and humans leads to impaired Th2 responses.[2][3] Furthermore, ITK helps regulate the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs).[4]

Given its central role in T-cell function, dysregulation of ITK is implicated in various diseases:

-

Autoimmune Diseases: By dampening the activity of overactive T-cells, ITK inhibitors are being investigated for the treatment of conditions like rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[5]

-

Allergic and Inflammatory Diseases: ITK's role in Th2 and mast cell responses makes it a prime target for allergic asthma and atopic dermatitis.

-

T-Cell Malignancies: Some T-cell lymphomas exploit the ITK signaling pathway for their growth and survival, making ITK inhibitors a promising therapeutic strategy.

-

Immunodeficiency: Inherited ITK deficiency in humans results in severe immunodeficiency, characterized by recurrent infections, particularly with Epstein-Barr virus (EBV), and a higher risk of developing B-cell lymphomas.

Quantitative Data on ITK Inhibitors

A number of small molecule inhibitors targeting ITK have been developed. These inhibitors vary in their mechanism of action (covalent vs. non-covalent) and selectivity. The following table summarizes key quantitative data for some of the most well-characterized ITK inhibitors.

| Inhibitor | Type | Target(s) | IC50 (nM) - ITK | Ki (nM) - ITK | Cellular Potency (EC50/IC50, nM) | Reference(s) |

| Ibrutinib | Covalent | BTK, ITK | 2.2 - 10.7 | N/A | ~50 (T-cell proliferation) | |

| PRN694 | Covalent | ITK, RLK | 0.3 | N/A (kinact/Ki = 4.7 µM⁻¹s⁻¹) | ~10-100 (T-cell activation) | |

| BMS-509744 | Non-covalent | ITK | 19 | N/A | ~250 (IL-2 production) | |

| CPI-818 (Soquelitinib) | Covalent | ITK | 2.3 | N/A | 76 (IL-2 production) |

N/A: Not available in the reviewed sources. IC50 and EC50 values can vary depending on the specific assay conditions.

Key Experimental Protocols

The study of ITK function and the characterization of its inhibitors involve a range of biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro ITK Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified ITK.

Materials:

-

Recombinant active ITK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., poly(Glu, Tyr) 4:1 or a specific peptide substrate)

-

ATP (at or near the Km for ITK)

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase buffer.

-

In a 96-well or 384-well plate, add the kinase buffer, ITK enzyme, and the test compound or vehicle (DMSO control).

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ luciferase-based detection system according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Phospho-flow Cytometry for ITK Signaling

This technique allows for the measurement of phosphorylation of specific proteins within the ITK signaling pathway at a single-cell level.

Materials:

-

T-cells (e.g., Jurkat cell line or primary human PBMCs)

-

Cell culture medium

-

Stimulant (e.g., anti-CD3/anti-CD28 antibodies)

-

Test compound

-

Fixation buffer (e.g., 1.5% formaldehyde in PBS)

-

Permeabilization buffer (e.g., ice-cold 90% methanol)

-

Staining buffer (e.g., PBS with 0.5% BSA)

-

Fluorochrome-conjugated antibodies against phosphorylated proteins (e.g., phospho-PLCγ1 (Tyr783), phospho-ERK1/2 (Thr202/Tyr204)) and cell surface markers (e.g., CD3, CD4).

Procedure:

-

Pre-incubate T-cells with the test compound or vehicle for a specified time.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 2-15 minutes) at 37°C.

-

Immediately stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.

-

Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice.

-

Wash the cells with staining buffer.

-

Stain the cells with the cocktail of fluorescently labeled antibodies against the phospho-proteins and cell surface markers for 30-60 minutes at room temperature in the dark.

-

Wash the cells and resuspend in staining buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage of cells with phosphorylated proteins and the mean fluorescence intensity in different cell populations.

T-Cell Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following TCR stimulation, a key event downstream of ITK activation.

Materials:

-

T-cells

-

Cell loading medium (e.g., RPMI with 2% FCS and 25 mM HEPES)

-

Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)

-

Pluronic F-127 (to aid dye loading)

-

Stimulant (e.g., anti-CD3 antibody)

-

Ionomycin (positive control)

-

EGTA (negative control)

Procedure:

-

Load the T-cells with the calcium indicator dye (e.g., 1-5 µM Indo-1 AM) in cell loading medium, often with a small amount of Pluronic F-127, for 30-45 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye.

-

If using an ITK inhibitor, pre-incubate the loaded cells with the compound.

-

Equilibrate the cells at 37°C before analysis.

-

Acquire a baseline fluorescence reading on a flow cytometer capable of kinetic measurements.

-

Add the stimulant (e.g., anti-CD3 antibody) to the cell suspension while continuing to acquire data.

-

Record the change in fluorescence over time for several minutes.

-

At the end of the recording, add ionomycin to determine the maximum calcium influx, followed by EGTA to establish the minimum signal.

-

Analyze the data by calculating the ratio of bound to unbound dye (for ratiometric dyes like Indo-1) or the fold change in fluorescence intensity over time.

Experimental Workflow for ITK Inhibitor Characterization

The development and characterization of a novel ITK inhibitor typically follow a multi-step workflow, progressing from initial biochemical screening to in vivo efficacy studies.

References

- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. biorxiv.org [biorxiv.org]

- 5. tandfonline.com [tandfonline.com]

ITK degrader 1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ITK Degrader 1, a potent and highly selective heterobifunctional degrader of the Interleukin-2-inducible T-cell kinase (ITK). This guide covers its chemical structure, mechanism of action, key quantitative properties, and detailed experimental protocols for its evaluation.

Core Concepts and Chemical Properties

This compound, also identified as compound 28 in its primary publication, is a Proteolysis Targeting Chimera (PROTAC).[1][2] PROTACs are designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system. This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to ITK, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3]

Specifically, this compound consists of:

-

ITK Ligand (ITK ligand 1) : Engages the target protein, Interleukin-2-inducible T-cell kinase.[3]

-

E3 Ligase Ligand (Thalidomide 5-fluoride) : A derivative of thalidomide that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3]

-

Linker (Piperidine-C2-piperazine-Boc) : Covalently connects the two ligands, optimizing the formation of a stable ternary complex between ITK and Cereblon.

Chemical Structure and Properties

The fundamental chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₄₈H₅₇F₃N₁₀O₇ |

| Molecular Weight | 943.02 g/mol |

| Synonyms | Compound 28 |

| Target(s) | ITK, PROTACs |

| Pathway(s) | Protein Tyrosine Kinase/RTK, PROTAC |

Mechanism of Action and Signaling Pathway

ITK is a critical tyrosine kinase downstream of the T-cell receptor (TCR) and is essential for T-cell activation, proliferation, and differentiation. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase C-γ1 (PLC-γ1). This initiates downstream signaling cascades that lead to the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), culminating in the production of key cytokines such as Interleukin-2 (IL-2).

This compound functions by inducing the selective degradation of ITK. The degrader simultaneously binds to ITK and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to ITK. The poly-ubiquitinated ITK is then recognized and degraded by the 26S proteasome, effectively removing the protein from the cell. By eliminating ITK, the degrader blocks the TCR signaling cascade, leading to the suppression of T-cell activation and IL-2 secretion.

References

The Dawn of a New Therapeutic Modality: An In-depth Technical Guide to PROTACs for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The principle of targeted protein degradation (TPD) has emerged as a revolutionary strategy in drug discovery, offering the potential to address previously "undruggable" targets. At the forefront of this innovation are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailed experimental protocols for their characterization, and a summary of key quantitative data for prominent PROTAC molecules.

The PROTAC Mechanism of Action: A Tripartite Alliance for Degradation

PROTACs are engineered molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Their mechanism of action is a catalytic process that leverages the cell's natural ubiquitin-proteasome system (UPS).[3][4]

The process begins with the PROTAC molecule simultaneously binding to both the POI and an E3 ligase, forming a ternary complex.[3] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to the POI, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the target protein into smaller peptides. The PROTAC molecule itself is not degraded in this process and is released to initiate another cycle of degradation, allowing it to act catalytically at sub-stoichiometric concentrations.

The Ubiquitin-Proteasome System: The Engine of Degradation

The efficacy of PROTACs is entirely dependent on the cellular machinery of the ubiquitin-proteasome system. This intricate pathway is responsible for the regulated degradation of the majority of intracellular proteins, playing a crucial role in cellular homeostasis. The key enzymatic cascade involves three enzymes:

-

E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates ubiquitin.

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to a cysteine residue on the E2 enzyme.

-

E3 Ubiquitin Ligase: The E3 ligase acts as the substrate recognition component, binding to both the E2-ubiquitin complex and the specific protein substrate (in the case of PROTACs, the POI). It then catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.

Multiple cycles of ubiquitination result in a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome.

Quantitative Assessment of PROTAC Efficacy

The in vitro and in-cell efficacy of PROTACs is primarily characterized by two key parameters: DC50 and Dmax.

-

DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

-

Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by a PROTAC. A higher Dmax value indicates greater efficacy.

The following tables summarize the DC50 and Dmax values for several well-characterized PROTACs.

Table 1: Quantitative Degradation Data for VHL-based PROTACs

| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | < 1 | >90 |

| MZ1 | BRD4 | VHL | HeLa | ~13 | >90 |

| DT2216 | BCL-XL | VHL | MOLT-4 | 27.2 | >90 |

Table 2: Quantitative Degradation Data for CRBN-based PROTACs

| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-471 | Estrogen Receptor (ERα) | CRBN | MCF7 | ~1 | ~95 |

| CFT7455 | IKZF1/3 | CRBN | H929 | < 1 | >90 |

Experimental Workflow for PROTAC Development and Evaluation

The development and characterization of a novel PROTAC is a multi-step process that involves iterative cycles of design, synthesis, and biological evaluation.

Key Experimental Protocols

Accurate and reproducible experimental data is crucial for the successful development of PROTACs. The following sections provide detailed methodologies for key experiments used to characterize PROTAC molecules.

Western Blotting for Determination of DC50 and Dmax

Western blotting is the gold-standard method for quantifying the degradation of a target protein.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and incubate with the primary antibody for the loading control.

-

Wash and incubate with the corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Data Analysis: Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful technique to measure the thermodynamics of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binary and ternary complex formation. This allows for the calculation of the cooperativity factor (α).

Materials:

-

Purified target protein (POI)

-

Purified E3 ligase

-

PROTAC

-

ITC instrument

-

Dialysis buffer

Protocol:

-

Sample Preparation: Dialyze the POI and E3 ligase extensively against the same buffer to minimize buffer mismatch effects. Dissolve the PROTAC in the same dialysis buffer. Determine the accurate concentrations of all components.

-

Binary Titrations:

-

PROTAC into POI: Fill the ITC cell with the POI solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (e.g., 100-200 µM). Perform a series of injections and record the heat changes.

-

PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform the titration.

-

-

Ternary Titration:

-

Fill the ITC cell with a pre-formed binary complex of POI and E3 ligase.

-

Fill the injection syringe with the PROTAC solution.

-

Perform the titration to measure the binding of the PROTAC to the pre-formed binary complex.

-

-

Data Analysis:

-

Integrate the heat signals from each injection and subtract the heat of dilution (determined from a control experiment of injecting the ligand into buffer).

-

Fit the binding isotherms to an appropriate binding model (e.g., one-site binding) to determine the Kd, n, and ΔH for each interaction.

-

Cooperativity (α) Calculation: The cooperativity factor is calculated as the ratio of the binary binding affinity of the PROTAC to one protein to its ternary binding affinity in the presence of the other protein (α = Kd_binary / Kd_ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time kinetic data (association rate constant, kon, and dissociation rate constant, koff) for binary and ternary complex formation.

Materials:

-

SPR instrument and sensor chips (e.g., CM5, NTA)

-

Purified POI

-

Purified E3 ligase (often with a tag for immobilization, e.g., His-tag)

-

PROTAC

-

Running buffer

Protocol:

-

Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

-

Binary Interaction Analysis:

-

Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure their binary interaction.

-

Flow a series of concentrations of the POI over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.

-

-

Ternary Complex Analysis:

-

To measure the formation of the ternary complex, inject a mixture of the PROTAC and the POI at various concentrations over the immobilized E3 ligase.

-

-

Data Analysis:

-

Fit the sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the kon and koff values for each interaction.

-

The equilibrium dissociation constant (Kd) is calculated as koff / kon.

-

Cooperativity can be assessed by comparing the binding affinity of the PROTAC to the immobilized protein in the absence and presence of the third component in solution.

-

Fluorescence Resonance Energy Transfer (FRET) for Homogeneous Ternary Complex Detection

FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a homogeneous format.

Materials:

-

Fluorophore-labeled POI (donor or acceptor)

-

Fluorophore-labeled E3 ligase (the corresponding acceptor or donor)

-

PROTAC

-

Plate reader capable of FRET measurements

Protocol:

-

Assay Setup: In a microplate, combine the donor-labeled protein, the acceptor-labeled protein, and a serial dilution of the PROTAC.

-

Incubation: Incubate the plate for a sufficient time to allow the ternary complex to form and reach equilibrium.

-

FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

Plot the FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal increases as the complex forms and then decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes). The peak of the curve represents the optimal concentration for ternary complex formation.

-

This in-depth guide provides a foundational understanding of PROTAC technology for researchers and drug development professionals. By employing the detailed experimental protocols and understanding the key quantitative parameters, scientists can effectively design, characterize, and optimize novel PROTACs for the targeted degradation of disease-causing proteins, paving the way for a new generation of therapeutics.

References

The Role of Interleukin-2-Inducible T-cell Kinase (ITK) in the Pathogenesis of T-cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical mediator of T-cell receptor (TCR) signaling.[1] Its role in T-cell activation, proliferation, and differentiation has significant implications for the pathogenesis of T-cell lymphomas (TCLs), a heterogeneous group of aggressive non-Hodgkin lymphomas.[2] Aberrant ITK signaling, through overexpression, activating mutations, or fusion proteins, contributes to oncogenesis and chemoresistance in various TCL subtypes. This technical guide provides an in-depth overview of the role of ITK in TCL, detailing its signaling pathways, the genetic alterations that drive its oncogenic function, and its validation as a therapeutic target. Furthermore, this guide includes a compilation of quantitative data, detailed experimental methodologies, and visual diagrams of key cellular processes to serve as a comprehensive resource for researchers and drug development professionals in the field of T-cell lymphoma.

ITK Signaling in T-cell Lymphoma

ITK is a key component of the proximal TCR signaling cascade.[3] Upon TCR engagement, ITK is recruited to the plasma membrane and activated through phosphorylation by LCK.[1] Activated ITK then phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the activation of downstream transcription factors, including NF-κB, NFAT, and AP-1, which drive T-cell proliferation, survival, and cytokine production.

In the context of T-cell lymphoma, this signaling pathway can be constitutively activated, leading to uncontrolled cell growth and survival. One critical downstream effector of ITK signaling in TCL is the transcription factor GATA-3. The ITK/NF-κB/GATA-3 signaling axis has been shown to promote chemotherapy resistance in malignant T-cells. Pharmacological or genetic inhibition of ITK can disrupt this axis, thereby overcoming chemoresistance.

Diagram: ITK Signaling Pathway in T-cell Lymphoma

Caption: Simplified ITK signaling pathway in T-cell lymphoma.

Genetic Alterations of ITK in T-cell Lymphoma

Several genetic alterations involving the ITK gene have been identified in different subtypes of T-cell lymphoma, leading to its constitutive activation and oncogenic signaling.

ITK-SYK Fusion Protein

A chromosomal translocation, t(5;9)(q33;q22), which fuses the N-terminal portion of ITK to the kinase domain of spleen tyrosine kinase (SYK), has been identified as a recurrent event in peripheral T-cell lymphoma (PTCL). The resulting ITK-SYK fusion protein is a constitutively active tyrosine kinase that mimics a strong, antigen-independent TCR signal. This fusion protein associates with lipid rafts and triggers the phosphorylation of proximal TCR signaling molecules, leading to the activation of downstream pathways that drive cellular transformation. Conditional expression of ITK-SYK in mouse models has been shown to induce aggressive T-cell lymphomas with 100% penetrance.

ITK Gene Gain and Overexpression

Increased copy number of the ITK gene has been observed in angioimmunoblastic T-cell lymphoma (AITL). This gene gain is associated with ITK overexpression, which likely contributes to the pathogenesis of this lymphoma subtype.

Quantitative Data on ITK in T-cell Lymphoma

The following tables summarize key quantitative data related to ITK's role in T-cell lymphoma, including its genetic alterations and the efficacy of targeted inhibitors.

Table 1: Frequency of ITK Genetic Alterations in T-cell Lymphoma Subtypes

| T-cell Lymphoma Subtype | Genetic Alteration | Frequency | Reference(s) |

| Peripheral T-cell Lymphoma, Not Otherwise Specified (PTCL-NOS) | t(5;9)(q33;q22) / ITK-SYK fusion | ~17% | |

| Angioimmunoblastic T-cell Lymphoma (AITL) | ITK gene gain | 38% | |

| Angioimmunoblastic T-cell Lymphoma (AITL) | t(5;9)(q33;q22) / ITK-SYK fusion | Extremely rare |

Table 2: Preclinical and Clinical Efficacy of ITK Inhibitors

| Inhibitor | Model System/Patient Population | Key Findings | Reference(s) |

| CPI-818 | Companion dogs with spontaneous T-cell lymphoma | Objective antitumor activity in 3 of 3 dogs treated. | |

| Phase 1/1b trial in patients with refractory T-cell lymphomas | Tumor responses observed in advanced, refractory TCL. | ||

| At 100 mg BID, 80% and 50% occupancy of ITK at peak and trough drug levels, respectively. | |||

| Ibrutinib | Primary T-cell lymphoma cells | Significantly impaired TCR-mediated resistance to romidepsin. | |

| Pilot study in 14 patients with refractory T-cell lymphoma | Failed to show a response. | ||

| BMS-509744 | Malignant T-cell lymphoma cell lines (in vitro) | Induced pro-apoptotic effects and G2/M phase cell cycle arrest. | |

| Xenograft model (in vivo) | Synergistically enhanced the antitumor effect of vincristine and doxorubicin. | ||

| BSJ-05-037 (ITK degrader) | T-cell lymphoma cell lines (in vitro and in vivo) | Enhanced anti-proliferative effects compared to the parent inhibitor BMS-509744 and increased sensitivity to chemotherapy. |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of ITK in T-cell lymphoma.

Western Blot Analysis of ITK and Phospho-ITK

This protocol is for the detection of total and phosphorylated ITK in T-cell lymphoma cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-ITK, anti-phospho-ITK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse T-cell lymphoma cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ITK and phosphorylated ITK overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

shRNA-mediated Knockdown of ITK

This protocol describes the use of short hairpin RNA (shRNA) to specifically silence ITK expression in T-cell lymphoma cell lines.

Materials:

-

Lentiviral vectors containing ITK-specific shRNA and a non-targeting control shRNA

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for lentivirus production

-

Transfection reagent

-

T-cell lymphoma cell line

-

Polybrene

-

Puromycin (or other selection antibiotic)

-

qRT-PCR reagents and Western blot materials for validation

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids.

-

Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.

-

Transduction: Transduce the target T-cell lymphoma cells with the lentiviral particles in the presence of polybrene.

-

Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Validation of Knockdown: Confirm the reduction in ITK expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Cell Viability Assay

This protocol outlines a method to assess the effect of ITK inhibitors on the viability of T-cell lymphoma cells.

Materials:

-

T-cell lymphoma cell line

-

96-well plates

-

ITK inhibitor of interest

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed T-cell lymphoma cells into a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a range of concentrations of the ITK inhibitor. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the luminescent signal using a luminometer. The signal is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value of the inhibitor.

Experimental and Logical Workflows

The following diagrams illustrate common workflows for investigating the role of ITK in T-cell lymphoma.

Diagram: Experimental Workflow for Investigating ITK as a Therapeutic Target

Caption: A typical workflow for validating ITK as a drug target in TCL.

Conclusion

ITK plays a central role in the pathogenesis of T-cell lymphoma through its function as a key mediator of TCR signaling. The constitutive activation of ITK, driven by genetic alterations such as the ITK-SYK fusion protein and gene amplification, promotes the uncontrolled growth and survival of malignant T-cells and contributes to chemotherapy resistance. The development of specific ITK inhibitors has shown promise in preclinical and early clinical studies, highlighting the therapeutic potential of targeting this kinase in various TCL subtypes. Further research into the nuances of ITK signaling in different TCL contexts and the development of next-generation inhibitors and degraders will be crucial for translating these findings into effective clinical treatments for patients with T-cell lymphoma.

References

- 1. Signaling of the ITK (Interleukin 2-inducible T Cell Kinase)-SYK (Spleen Tyrosine Kinase) Fusion Kinase Is Dependent on Adapter SLP-76 and on the Adapter Function of the Kinases SYK and ZAP70 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angioimmunoblastic T-cell lymphoma in Taiwan shows a frequent gain of ITK gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angioimmunoblastic T-cell lymphoma in Taiwan shows a frequent gain of ITK gene - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of ITK Degraders in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of Interleukin-2-inducible T-cell kinase (ITK) degraders in various mouse models. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to support ongoing research and development in this therapeutic area.

Introduction to ITK and the Rationale for Targeted Degradation

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells and natural killer (NK) cells and plays a critical role in T-cell receptor (TCR) signaling.[1] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase C-gamma 1 (PLCγ1). This initiates a signaling cascade leading to calcium mobilization, activation of transcription factors such as NFAT and NF-κB, and ultimately, T-cell activation, proliferation, and cytokine production.[2][3] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and T-cell malignancies.

Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate the entire target protein, rather than just inhibiting its enzymatic activity. This approach can overcome limitations of traditional kinase inhibitors, such as the need for high target occupancy and the potential for drug resistance. This guide focuses on the in vivo efficacy of two prominent ITK degraders: ITK degrader 1 (also referred to as compound 28) and BSJ-05-037 .

Quantitative In Vivo Efficacy of ITK Degraders

The following tables summarize the key in vivo efficacy data for this compound and BSJ-05-037 from preclinical studies in mouse models.

Table 1: In Vivo ITK Protein Degradation

| Degrader | Mouse Model | Dose & Route | Time Point | Organ | % ITK Degradation | Reference |

| This compound | Balb/c Mice | 20 mg/kg, i.p. | 2 hours | Spleen | Significant | |

| 8 hours | Spleen | Significant | ||||

| 16 hours | Spleen | Significant | ||||

| BSJ-05-037 | T-cell Lymphoma Xenograft (H9 cells) | 50 mg/kg, i.p. | Not Specified | Tumor | Significant |

Table 2: In Vivo Pharmacodynamic Effect on IL-2 Secretion

| Degrader | Mouse Model | Challenge | Dose & Route | Time Point of Measurement | % Inhibition of IL-2 Secretion | Reference |

| This compound | Balb/c Mice | anti-CD3 mAb | 25 mg/kg, i.p. | 6 hours post-degrader | >70% |

Table 3: In Vivo Anti-Tumor Efficacy in T-Cell Lymphoma Xenograft Models

| Degrader | Cell Line | Mouse Strain | Dose & Route | Treatment Schedule | Endpoint | Outcome | Reference |

| BSJ-05-037 | H9 | Nude Mice | 50 mg/kg, i.p. | Daily | Tumor Volume | Stasis of tumor growth (in combination with vincristine) | |

| BSJ-05-037 | DERL-2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified in provided results | |

| BSJ-05-037 | Hut78 | Not Specified | Not Specified | Not Specified | Not Specified in provided results |

Experimental Protocols